![molecular formula C14H17N3O4S B2577182 N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2097872-80-3](/img/structure/B2577182.png)
N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Description
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide, commonly known as THPE, is a synthetic compound that has been of great interest to researchers due to its potential use in the development of new drugs.
Scientific Research Applications
- Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. This compound’s unique structure could be explored for novel drug candidates, especially in areas like cancer treatment, inflammation, and cardiovascular diseases .
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Researchers can investigate the electronic properties of this compound for applications in flexible displays, sensors, and energy harvesting .
- Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable for applications in coatings, pipelines, and metal structures .
- The thiophene ring system exhibits diverse pharmacological effects. For instance:
- Thiophene derivatives serve as intermediates in coordination chemistry. Researchers can study their complexation behavior with metal ions, potentially leading to novel ligands or catalysts .
- Beyond specific applications, this compound can serve as a versatile building block in organic synthesis. Investigate its reactivity and explore its use as an intermediate for creating more complex molecules .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Pharmacological Properties
Coordination Chemistry
Synthetic Intermediates
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-6-2-10(11-4-8-22-9-11)1-5-15-13(19)14(20)16-12-3-7-21-17-12/h3-4,7-10,18H,1-2,5-6H2,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMUAGACWCLIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide |
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